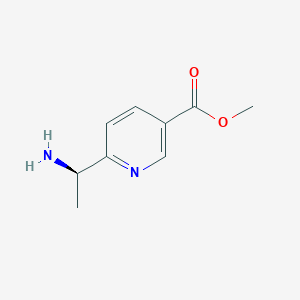

Methyl (R)-6-(1-aminoethyl)nicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl ®-6-(1-aminoethyl)nicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a methyl ester group attached to the nicotinic acid moiety, along with an ®-1-aminoethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-6-(1-aminoethyl)nicotinate typically involves the esterification of nicotinic acid followed by the introduction of the ®-1-aminoethyl group. One common method involves the reaction of nicotinic acid with methanol in the presence of a strong acid catalyst to form methyl nicotinate. Subsequently, the ®-1-aminoethyl group can be introduced through a reductive amination process using appropriate reagents and conditions .

Industrial Production Methods

Industrial production of Methyl ®-6-(1-aminoethyl)nicotinate may involve large-scale esterification and amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl ®-6-(1-aminoethyl)nicotinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

Methyl ®-6-(1-aminoethyl)nicotinate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl ®-6-(1-aminoethyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies are required to elucidate the precise molecular mechanisms and targets involved .

Comparison with Similar Compounds

Similar Compounds

- Methyl ®-5-(1-aminoethyl)picolinate

- Methyl ®-4-(1-aminoethyl)benzoate

- Methyl ®-4-(1-aminoethyl)nicotinate

Uniqueness

Methyl ®-6-(1-aminoethyl)nicotinate is unique due to its specific structural features, such as the position of the ®-1-aminoethyl group on the nicotinic acid moiety. This structural uniqueness may confer distinct chemical and biological properties, differentiating it from other similar compounds .

Biological Activity

Methyl (R)-6-(1-aminoethyl)nicotinate is a compound derived from nicotinic acid, characterized by a methyl ester and an aminoethyl side chain at the 6-position of the pyridine ring. This unique structure allows it to interact with various biological targets, leading to significant biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₈H₁₀N₂O₂

- CAS Number : [not specified in the search results]

Research indicates that this compound modulates enzyme functions and cellular processes. Its mechanism of action may involve interactions with specific receptors or enzymes, influencing biochemical pathways related to:

- Inflammation : The compound may play a role in modulating inflammatory responses.

- Pain Relief : It has potential applications in pain management therapies.

- Neuroprotection : Ongoing studies suggest it may offer protective effects on neuronal cells.

The compound's ability to influence these pathways makes it a subject of interest in pharmacological research aimed at developing new therapeutic agents.

Enzyme Interactions

This compound has been shown to interact with various enzymes, which can alter their activity. For instance, it may act as an inhibitor or modulator for enzymes involved in neurotransmitter metabolism and inflammatory processes.

Receptor Binding Studies

Studies have indicated that this compound can bind to nicotinic acetylcholine receptors (nAChRs), influencing their signaling pathways. The binding affinity and functional outcomes can vary based on structural modifications, which is critical for drug design aimed at selective receptor targeting.

Case Studies and Experimental Data

-

In Vitro Studies :

- This compound was evaluated for its effects on cultured neuronal cells, showing a reduction in oxidative stress markers and enhanced cell viability under toxic conditions.

- Binding assays demonstrated its affinity for nAChRs, with variations in potency depending on the specific receptor subtype.

-

Animal Models :

- In rodent models of chronic pain, administration of this compound resulted in significant reductions in pain-related behaviors, suggesting its potential utility in pain management therapies.

-

Inflammation Models :

- Studies using lipopolysaccharide (LPS)-induced inflammation showed that treatment with the compound led to decreased levels of pro-inflammatory cytokines, indicating anti-inflammatory properties.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Methyl ester at 6-position | Modulates inflammation and pain relief |

| Nicotine | Alkaloid with multiple methyl groups | Activates nAChRs; associated with addiction |

| 1-Methyl-4-phenylpyridinium | Quaternary ammonium compound | Potent nAChR antagonist; used in neuropharmacology |

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

methyl 6-[(1R)-1-aminoethyl]pyridine-3-carboxylate |

InChI |

InChI=1S/C9H12N2O2/c1-6(10)8-4-3-7(5-11-8)9(12)13-2/h3-6H,10H2,1-2H3/t6-/m1/s1 |

InChI Key |

VYMQJIUJCFCVRL-ZCFIWIBFSA-N |

Isomeric SMILES |

C[C@H](C1=NC=C(C=C1)C(=O)OC)N |

Canonical SMILES |

CC(C1=NC=C(C=C1)C(=O)OC)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.